molecular formula C10H13Br2NO B13304607 1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol

1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol

Katalognummer: B13304607
Molekulargewicht: 323.02 g/mol
InChI-Schlüssel: IRZBHKWEGDFDLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol is an organic compound with the molecular formula C₁₀H₁₃Br₂NO. It is characterized by the presence of a dibromophenyl group attached to a propanolamine backbone. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol typically involves the reaction of 3,4-dibromobenzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The dibromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or methoxy derivatives.

Wissenschaftliche Forschungsanwendungen

1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group may enhance binding affinity to these targets, while the propanolamine backbone facilitates interactions with biological membranes and proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol: Similar structure with chlorine atoms instead of bromine.

    1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol: Similar structure with fluorine atoms instead of bromine.

    1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol: Similar structure with methyl groups instead of bromine.

Uniqueness

1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, which can enhance the compound’s interactions with biological targets and improve its efficacy in various applications.

Eigenschaften

Molekularformel

C10H13Br2NO

Molekulargewicht

323.02 g/mol

IUPAC-Name

1-[(3,4-dibromophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H13Br2NO/c1-7(14)5-13-6-8-2-3-9(11)10(12)4-8/h2-4,7,13-14H,5-6H2,1H3

InChI-Schlüssel

IRZBHKWEGDFDLD-UHFFFAOYSA-N

Kanonische SMILES

CC(CNCC1=CC(=C(C=C1)Br)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.